![molecular formula C20H25BrN2O2 B6113195 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine](/img/structure/B6113195.png)
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine, also known as BZP-MMDA, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential application in medicinal chemistry. In
Wirkmechanismus
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has been found to produce psychoactive effects, including euphoria, increased energy, and altered perception. It has also been found to increase heart rate and blood pressure and may have potential cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has potential advantages as a research tool in the field of medicinal chemistry. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is a target for many psychiatric drugs. However, the psychoactive effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine may limit its use in lab experiments.
Zukünftige Richtungen
Further research is needed to explore the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine. It may have potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to explore the potential cardiovascular effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine and its potential for abuse.
Synthesemethoden
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, which forms 1-(5-bromo-2-methoxybenzyl)piperazine. The second step involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methoxybenzyl chloride, which forms 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential application in medicinal chemistry. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-5-3-4-16(12-19)14-22-8-10-23(11-9-22)15-17-13-18(21)6-7-20(17)25-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYRMIQABXXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.